1-Azacyclooctadec-7-ene-2,6-dione
Description
1-Azacyclooctadec-7-ene-2,6-dione is a macrocyclic compound featuring an 18-membered ring containing one nitrogen atom (azacycle), a conjugated double bond (ene), and two ketone groups (diones) at positions 2 and 6 .
Properties
CAS No. |
920279-12-5 |
|---|---|
Molecular Formula |
C17H29NO2 |
Molecular Weight |
279.4 g/mol |
IUPAC Name |
1-azacyclooctadec-7-ene-2,6-dione |
InChI |
InChI=1S/C17H29NO2/c19-16-12-9-7-5-3-1-2-4-6-8-10-15-18-17(20)14-11-13-16/h9,12H,1-8,10-11,13-15H2,(H,18,20) |
InChI Key |
IMZULLWTLDKHOM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCCCNC(=O)CCCC(=O)C=CCCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Azacyclooctadec-7-ene-2,6-dione typically involves the cyclization of linear precursors under specific conditions. One common method includes the reaction of a suitable dicarboxylic acid with an amine, followed by cyclization under high-temperature conditions . The reaction conditions often require the use of catalysts to facilitate the formation of the large ring structure.
Industrial Production Methods: Industrial production of 1-Azacyclooctadec-7-ene-2,6-dione may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions are crucial for scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Azacyclooctadec-7-ene-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation techniques.
Substitution: The nitrogen atom in the ring can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives .
Scientific Research Applications
1-Azacyclooctadec-7-ene-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of 1-Azacyclooctadec-7-ene-2,6-dione involves its interaction with specific molecular targets. The nitrogen atom in the ring can form hydrogen bonds and other interactions with biological molecules, influencing various pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
The compound’s macrocyclic framework and dione functionality align it with several bioactive derivatives. Below is a detailed comparison:
Benzoacridine-5,6-dione Derivatives
- Structure : Polycyclic aromatic systems fused with a dione moiety.
- Biological Activity : Demonstrated potent antiproliferative effects against MCF-7 breast cancer cells, with IC50 values ranging from 5.4–47.99 μM .
- Mechanism : Likely involves intercalation into DNA or inhibition of topoisomerases, common to acridine-based anticancer agents .
- Key Difference : Unlike 1-Azacyclooctadec-7-ene-2,6-dione, benzoacridine derivatives are smaller, rigid, and lack a macrocyclic ring, which may affect bioavailability and target specificity.
Ergost-25-ene-3,6-dione
- Structure : Steroidal dione isolated from Solanum torvum unripe fruits.
- Biological Activity : Exhibited higher binding affinity to BRCA1 (breast cancer susceptibility protein) than doxorubicin in molecular docking studies .
- Mechanism : Predicted to modulate DNA repair pathways via BRCA1 interaction .
- Key Difference : Ergost-25-ene-3,6-dione is a natural product with a steroidal backbone, contrasting with the synthetic macrocyclic design of 1-Azacyclooctadec-7-ene-2,6-dione.
Dipyrano Chromene-diones (e.g., Compounds 82–87, 88–95)
- Structure: Flavanol-derived macrocycles with multiple dione and dihydroxyphenyl groups .
- Key Difference : These compounds are plant-derived and contain fused pyran rings, differing from the azacycle and isolated diones in 1-Azacyclooctadec-7-ene-2,6-dione.
Data Table: Comparative Analysis of Dione-Containing Compounds
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